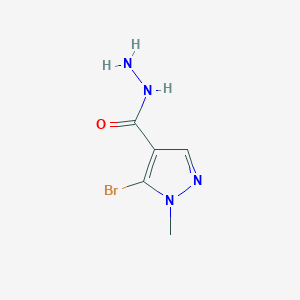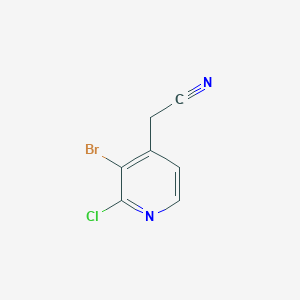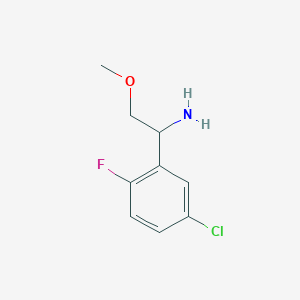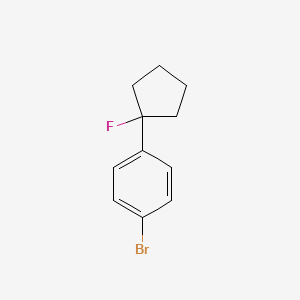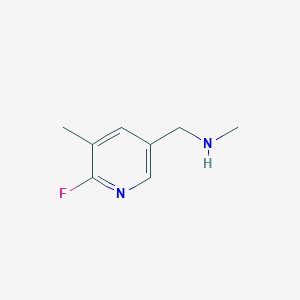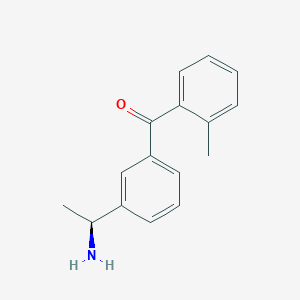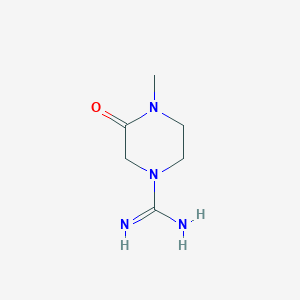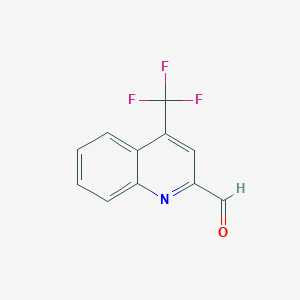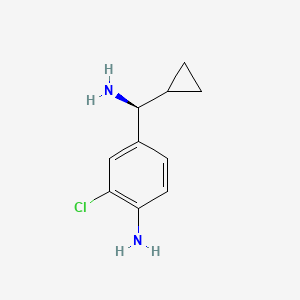
(R)-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione is a chiral compound with a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with appropriate amines under controlled conditions. One common method includes the use of chiral amines to introduce the desired stereochemistry. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired enantiomer in high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may act on voltage-gated sodium and calcium channels, as well as GABA transporters, influencing neuronal activity and exhibiting anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Tetramic Acid Derivatives: These compounds share a similar pyrrolidine-2,5-dione core and exhibit diverse biological activities.
Pyridine Compounds: These compounds also have significant antimicrobial and antiviral activities.
Uniqueness
®-1-Benzyl-3-((S)-1-phenylethyl)pyrrolidine-2,5-dione is unique due to its specific chiral centers and the potential for selective biological activity. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C19H19NO2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(3R)-1-benzyl-3-[(1S)-1-phenylethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19NO2/c1-14(16-10-6-3-7-11-16)17-12-18(21)20(19(17)22)13-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3/t14-,17-/m1/s1 |
InChI Key |
NMEPQDAGKXIZJG-RHSMWYFYSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


